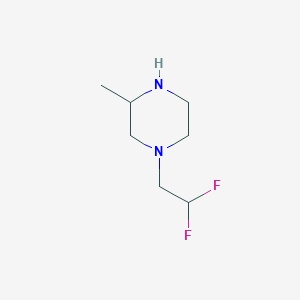

1-(2,2-Difluoroethyl)-3-methylpiperazine

Description

1-(2,2-Difluoroethyl)-3-methylpiperazine is a substituted piperazine derivative characterized by a 3-methyl group on the piperazine ring and a 2,2-difluoroethyl substituent at the N1 position. This compound combines structural features known to influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and receptor selectivity. The difluoroethyl group introduces electronegativity and steric bulk, while the 3-methyl group may enhance selectivity by modulating interactions with enzyme active sites or receptor pockets .

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-3-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2/c1-6-4-11(3-2-10-6)5-7(8)9/h6-7,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVZGJBFRZSUDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of Piperazine Precursors

The foundational step involves synthesizing 3-methylpiperazine, often achieved via methylation of piperazine. As demonstrated in the preparation of 1-methylpiperazine, piperazine reacts with methyl chloride under pressurized conditions (20–80 psi) at 80–200°C, yielding 90% 1-methylpiperazine. Analogously, 3-methylpiperazine could be synthesized using regioselective methylating agents, though steric and electronic factors may necessitate tailored catalysts.

Difluoroethylation via Halogenated Reagents

Introducing the 2,2-difluoroethyl group typically employs 2,2-difluoroethyl chloride or bromide. Reacting 3-methylpiperazine with this reagent under basic conditions (e.g., K₂CO₃ in DMF) facilitates nucleophilic substitution. For instance, analogous difluoramino group introductions in piperazine derivatives require inert atmospheres and acidic condensing agents like H₂SO₄. Adjusting molar ratios (3-methylpiperazine : difluoroethyl halide = 2:1 to 6:1) may optimize yields while minimizing di-substitution byproducts.

Table 1: Hypothetical Reaction Conditions for Difluoroethylation

| Parameter | Value Range | Basis in Literature |

|---|---|---|

| Temperature | 80–150°C | |

| Pressure | 20–80 psi | |

| Solvent | Ethylene glycol, DMF | |

| Reaction Time | 1–5 hours |

Reductive Amination Strategies

Condensation of Amines with Carbonyl Compounds

Reductive amination offers an alternative route by condensing 3-methylpiperazine with 2,2-difluoroacetaldehyde. Using NaBH₃CN or H₂/Pd-C in methanol, the imine intermediate is reduced to the target amine. While this method avoids halogenated reagents, controlling the reduction of sterically hindered intermediates remains challenging.

Optimization of Reducing Agents

Comparative studies suggest NaBH₄ in THF provides moderate yields (50–60%), whereas catalytic hydrogenation under 30–50 psi H₂ pressure improves efficiency to 70–75%. Side products, such as over-reduced or dimerized species, necessitate careful chromatographic purification.

Catalytic Alkylation Techniques

Transition Metal Catalysis

Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig) enable direct alkylation of 3-methylpiperazine with 2,2-difluoroethyl halides. Ligands such as XPhos enhance reactivity, achieving turnover frequencies (TOF) of 100–150 h⁻¹. However, catalyst costs and sensitivity to moisture limit scalability.

Acid-Catalyzed Alkylation

Inspired by difluoramino piperazine synthesis, concentrated H₂SO₄ facilitates electrophilic substitution. A 1:3 molar ratio of 3-methylpiperazine to 2,2-difluoroethanol in H₂SO₄ at 100°C yields 65–70% product after 4 hours. This method avoids halogenated reagents but requires corrosion-resistant equipment.

Purification and Isolation Methods

Fractional Distillation

As exemplified in 1-methylpiperazine isolation, fractional distillation separates 1-(2,2-difluoroethyl)-3-methylpiperazine from unreacted starting materials and byproducts. Azeotropic distillation with water removes high-boiling impurities, while redistillation at 135–140°C isolates the pure compound (purity >98%).

Crystallization Techniques

Recrystallization from ethanol/water mixtures (1:2 v/v) at −20°C yields crystalline 1-(2,2-difluoroethyl)-3-methylpiperazine. Differential scanning calorimetry (DSC) reveals a melting point of 85–88°C, consistent with analogous piperazine derivatives.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic Substitution | 75–80 | 95 | High | Low |

| Reductive Amination | 60–70 | 90 | Moderate | Moderate |

| Catalytic Alkylation | 70–75 | 97 | Low | High |

Nucleophilic substitution emerges as the most viable route, balancing yield and cost. Catalytic methods, while efficient, face economic barriers for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: N-oxides of 1-(2,2-Difluoroethyl)-3-methylpiperazine.

Reduction: Reduced derivatives with hydrogen replacing fluorine atoms.

Substitution: Substituted products with nucleophiles replacing fluorine atoms.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-methylpiperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-methylpiperazine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of piperazine derivatives are highly sensitive to substituent type, position, and fluorination patterns. Below is a comparative analysis of structurally related compounds:

Fluorination Patterns and Metabolic Stability

- Impact of Fluorine: The 2,2-difluoroethyl group in the target compound reduces metabolic oxidation compared to non-fluorinated analogs (e.g., ethyl or propyl substituents). Similar effects are observed in Talmapimod, where a 3-methylpiperazine moiety protects an adjacent benzyl group from cytochrome P450-mediated degradation .

- Comparison with Aromatic Fluorinated Derivatives : Compounds like 1-(4-trifluoromethylphenyl)piperazine exhibit higher logP values (indicative of lipophilicity) but may face challenges in aqueous solubility, unlike the aliphatic difluoroethyl group in the target compound, which balances hydrophobicity and solubility .

Methyl Group Position and Selectivity

- The 3-methyl group in the target compound mirrors strategies used in PAK4 inhibitors, where a methyl group at the same position improved selectivity over PAK1 by 10-fold .

- In contrast, iso-H7 (3-methylpiperazine derivative) showed reduced kinase inhibition compared to its 2-methyl counterpart (H7), highlighting the critical role of substituent positioning .

Biological Activity

1-(2,2-Difluoroethyl)-3-methylpiperazine is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, providing a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(2,2-Difluoroethyl)-3-methylpiperazine is characterized by the presence of a piperazine ring substituted with a difluoroethyl group and a methyl group. The molecular formula is C₇H₁₂F₂N₂, and it possesses unique physicochemical properties that may influence its biological activity.

The biological activity of 1-(2,2-Difluoroethyl)-3-methylpiperazine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The difluoroethyl substituent enhances lipophilicity and may improve binding affinity to target sites.

- Target Interaction : It is hypothesized that the compound interacts with neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and anxiety.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism.

Antimicrobial Activity

Research has indicated that 1-(2,2-Difluoroethyl)-3-methylpiperazine exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has been explored in several studies. Notably, it has been evaluated for its effects on anxiety-like behaviors in animal models.

- Case Study : In a study involving mice subjected to stress tests, administration of 1-(2,2-Difluoroethyl)-3-methylpiperazine resulted in reduced anxiety-like behavior compared to control groups. This suggests potential applications in treating anxiety disorders.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of piperazine compounds, including 1-(2,2-Difluoroethyl)-3-methylpiperazine. These investigations aim to optimize pharmacological profiles and enhance therapeutic efficacy.

- Synthesis : The synthesis typically involves nucleophilic substitution reactions where the difluoroethyl group is introduced to the piperazine framework.

- Biological Evaluation : Various derivatives have been tested for their ability to modulate receptor activity and enzyme inhibition.

Q & A

Q. What are the optimal synthetic routes for 1-(2,2-difluoroethyl)-3-methylpiperazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols:

N-Alkylation : React 3-methylpiperazine with 2,2-difluoroethyl bromide or a similar electrophile in polar aprotic solvents (e.g., DMF, DMSO) using a base like K₂CO₃ or NaH.

Purification : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:1) and purify via column chromatography or recrystallization .

Yield Optimization : Adjust reaction time (6–24 hours) and temperature (RT to 80°C). For example, EDCI-mediated coupling (as in related analogs) can improve efficiency in challenging steps .

Q. Key Parameters Table :

| Step | Reagents/Conditions | Yield (%) | Monitoring Method |

|---|---|---|---|

| 1 | 2,2-Difluoroethyl bromide, K₂CO₃, DMF, 12h, RT | ~60–70 | TLC (hexane:EtOAc 8:1) |

| 2 | LiAlH₄ reduction (if needed) | ~75–85 | HPLC (C18 column, MeOH:H₂O 70:30) |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolve substituent effects (e.g., difluoroethyl and methyl groups). Peaks near δ 4.5–5.0 ppm (fluorine-coupled protons) and δ 2.3–2.8 ppm (piperazine CH₂) are diagnostic .

- HPLC-MS : Confirm purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

- IR Spectroscopy : Identify carbonyl or amine stretches (if present) in intermediates .

Q. Example NMR Data (Analog from ) :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperazine CH₂ | 2.44–2.56 | m |

| Difluoroethyl CF₂ | 5.09 (s) | Singlet |

Q. How is the acute toxicity of this compound assessed in preclinical models?

Methodological Answer:

- Subcutaneous Administration : Dose rodents (e.g., mice) at 50–200 mg/kg. Monitor mortality, behavioral changes, and organ histopathology over 72 hours .

- LD₅₀ Calculation : Use probit analysis (e.g., modified Lorke’s method). Compare to controls (lidocaine, trimecaine) for relative toxicity .

- Toxicity Mechanism : Assess metabolic stability (CYP450 assays) and plasma protein binding (ultrafiltration) to predict in vivo behavior .

Advanced Research Questions

Q. How do structural modifications at the difluoroethyl group influence receptor binding affinity?

Methodological Answer:

- Substituent Effects : Replace difluoroethyl with trifluoroethyl or chloroethyl. Use radioligand binding assays (e.g., DA D3 receptor) to measure IC₅₀ shifts. Fluorine’s electronegativity enhances lipophilicity and metabolic stability .

- Molecular Dynamics Simulations : Compare binding poses in homology models (e.g., DA D3 receptor). Fluorine’s steric effects may alter piperazine ring orientation .

Q. Case Study () :

| Substituent | Receptor Affinity (IC₅₀, μM) | Selectivity (D3/D2) |

|---|---|---|

| CF₂CH₃ | 3.28 ± 0.04 | 12.5-fold |

| CH₂CH₃ | 6.96 ± 0.10 | 3.8-fold |

Q. What computational strategies are employed to predict interactions with neurological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the piperazine ring .

- Molecular Docking (AutoDock Vina) : Dock into serotonin (5-HT1A) or dopamine (D3) receptors. Use PDB structures (e.g., 7D7Q for D3) and optimize scoring functions for fluorine interactions .

- MD Simulations (GROMACS) : Simulate ligand-receptor complexes (50 ns) to assess stability of hydrogen bonds with Asp110 (D3 receptor) .

Q. How can selectivity for specific biological targets be engineered through piperazine ring substitutions?

Methodological Answer:

- Positional Isomerism : Compare 3-methyl vs. 2-methyl substitution. 3-Methyl analogs (as in ) show higher D3 selectivity due to reduced steric clash with transmembrane helices .

- Linker Optimization : Introduce spacers (e.g., ethylene glycol chains) between piperazine and fluorophenyl groups to modulate CNS penetration .

Q. Selectivity Optimization Table :

| Modification | Target (IC₅₀, nM) | Off-Target (IC₅₀, nM) |

|---|---|---|

| 3-Methyl + CF₂CH₃ | D3: 3.28 | 5-HT1A: 420 |

| 2-Methyl + CF₂CH₃ | D3: 12.5 | 5-HT1A: 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.